molecular formula C6H6ClNS B1597599 2-Chloro-6-(methylthio)pyridine CAS No. 77145-64-3

2-Chloro-6-(methylthio)pyridine

Cat. No.: B1597599
CAS No.: 77145-64-3
M. Wt: 159.64 g/mol
InChI Key: KVYNCXZSIHYSDF-UHFFFAOYSA-N
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Description

2-Chloro-6-(methylthio)pyridine is a heterocyclic aromatic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and a methylthio (-SCH₃) group at the 6-position. The methylthio group distinguishes it from other halogenated pyridines by introducing sulfur-based reactivity, which may influence solubility, metabolic pathways, and electronic characteristics .

Properties

IUPAC Name

2-chloro-6-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYNCXZSIHYSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363109
Record name 2-chloro-6-(methylthio)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77145-64-3
Record name 2-chloro-6-(methylthio)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-(methylsulfanyl)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(methylthio)pyridine typically involves the substitution reaction of 2,6-dichloropyridine with potassium thiomethoxide. The reaction is carried out in a non-polar organic solvent, with an organic cyclic amine acting as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(methylthio)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the methylthio group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium thiomethoxide in non-polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or demethylated derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : 2-Chloro-6-(methylthio)pyridine serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique substituents allow for various chemical transformations, including substitution, oxidation, and reduction reactions.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various pathogens, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 55 to 100 μg/mL.
  • Mechanism of Action : The biological activity may stem from its ability to interact with molecular targets such as enzymes or receptors, potentially inhibiting specific biological pathways.

Medicine

  • Drug Development : The compound is explored as a building block for drug development, particularly in designing kinase inhibitors. Its structural features allow it to bind effectively to ATP-binding sites of kinases, which are critical targets in cancer therapy.

Agrochemicals

  • Pesticide Formulations : this compound is utilized in the production of agrochemicals, particularly as a pesticide. Studies have shown its effectiveness as a nematicide, fungicide, and insecticide. For example, formulations containing this compound achieved 100% mortality rates in houseflies and American cockroaches at specific concentrations.
  • Environmental Impact : Its application in agriculture raises concerns about environmental safety and toxicity; however, studies indicate that while it can induce liver weight changes in rodents at higher doses, no significant gross or microscopic lesions were observed.

Antimicrobial Efficacy Study

A recent study synthesized a series of pyridinium salts derived from pyridine compounds and tested their antimicrobial efficacy. It was found that derivatives with a methylthio substituent exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. The best-performing derivative showed MIC values of 56 ± 0.5% against S. aureus and similar efficacy against E. coli at concentrations of 100 μg/mL .

Agricultural Efficacy Study

In agricultural settings, formulations containing this compound were tested for their pesticidal activity. Laboratory experiments demonstrated that at concentrations around 100 ppm, the compound inhibited the growth of various fungi effectively when incorporated into culture media. These findings support its use as an effective agricultural pesticide.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(methylthio)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, in medicinal chemistry, it might inhibit kinase activity by binding to the ATP-binding site of the enzyme .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituent effects of 2-Chloro-6-(methylthio)pyridine with analogs:

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Applications/Notes
This compound Cl (2), -SCH₃ (6) C₆H₅ClNS Methylthio, Chlorine Limited data; likely intermediate in agrochemicals/pharma
2-Chloro-6-(trifluoromethyl)pyridine Cl (2), -CF₃ (6) C₆H₃ClF₃N Trifluoromethyl, Chlorine Agrochemical intermediate; ≥99% purity
2-Chloro-6-(trichloromethyl)pyridine (nitrapyrin) Cl (2), -CCl₃ (6) C₆H₃Cl₄N Trichloromethyl, Chlorine Bactericide; inhibits soil nitrification
2-Chloro-6-methoxy-3-nitropyridine Cl (2), -OCH₃ (6), -NO₂ (3) C₆H₄ClN₂O₃ Methoxy, Nitro, Chlorine Building block in synthesis
2-Chloro-6-methylpyridine Cl (2), -CH₃ (6) C₆H₆ClN Methyl, Chlorine Intermediate in organic synthesis

Key Observations :

  • Reactivity : Sulfur-containing groups like -SCH₃ are prone to oxidation (e.g., forming sulfoxides or sulfones), which could enhance metabolic degradation compared to halogenated analogs .

Toxicological and Environmental Profiles

Compound Acute Toxicity (Oral LD₅₀) Chronic Toxicity Mutagenicity Environmental Fate
Nitrapyrin Harmful (50 mg/kg in rats) Low chronic toxicity in rats/dogs Weakly positive (TA strains) Rapidly metabolized to 6-chloropicolinic acid
2-Chloro-6-(trifluoromethyl)pyridine No data Not reported Not reported Likely persistent due to CF₃ group
This compound Not reported Not reported Not reported Potential oxidation to sulfones

Gaps in Knowledge: Direct toxicological data for this compound are absent.

Research and Market Trends

  • Market Dynamics : The trifluoromethyl derivative holds ~60% of the halogenated pyridine market, driven by demand in Asia-Pacific agrochemical sectors . Methylthio variants may find opportunities in specialty chemicals if scalability challenges are addressed.

Recommendations :

Prioritize studies on synthetic routes and catalytic systems for methylthio-substituted pyridines.

Conduct comparative toxicokinetic assessments against nitrapyrin and trifluoromethyl analogs.

Explore partnerships with agrochemical manufacturers to evaluate field efficacy .

Biological Activity

2-Chloro-6-(methylthio)pyridine is a heterocyclic compound with significant biological activity, particularly in antimicrobial and agricultural applications. This article reviews its biological properties, synthesis, and potential applications based on diverse sources.

  • Molecular Formula : C6_6H6_6ClNS
  • Molecular Weight : 160.63 g/mol
  • LogP : 2.59 (indicating moderate lipophilicity)

Antimicrobial Properties

Research has indicated that pyridine derivatives, including this compound, exhibit considerable antimicrobial activities against various pathogens. For instance, studies show that related pyridine compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.

  • Antibacterial Activity :
    • Compounds containing the pyridine nucleus have shown excellent antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
    • The Minimum Inhibitory Concentration (MIC) values for some pyridine derivatives ranged from 55 to 100 μg/mL against these pathogens .
  • Antifungal Activity :
    • The compound has also been noted for its antifungal properties, inhibiting the growth of various fungal strains including Candida albicans .
  • Mechanism of Action :
    • The presence of the methylthio group enhances the interaction of the compound with microbial proteins, potentially increasing its efficacy .

Agricultural Applications

This compound is also recognized for its utility in agriculture, particularly as a pesticide.

  • Pesticidal Activity :
    • It has been reported to be effective as a nematicide, fungicide, and insecticide. For example, formulations containing this compound achieved 100% mortality in houseflies and American cockroaches at specific concentrations .
    • In laboratory settings, it inhibited the growth of various fungi when incorporated into culture media at concentrations around 100 ppm .

Toxicological Profile

The safety and toxicity profile of this compound has been evaluated in several studies:

  • Acute Toxicity : Toxicological studies indicate that while the compound can induce liver weight changes in rodents at higher doses, no significant gross or microscopic lesions were observed in treated animals .
  • Carcinogenic Potential : There is some suspicion regarding its carcinogenicity based on effects observed with structurally related compounds; however, definitive conclusions are still pending .

Case Study: Antimicrobial Efficacy

A recent study synthesized a series of pyridinium salts derived from pyridine compounds and tested their antimicrobial efficacy. The results highlighted that compounds with a methylthio substituent exhibited enhanced antibacterial properties compared to their unsubstituted counterparts. The best-performing derivative showed MIC values of 56 ± 0.5% against S. aureus and similar efficacy against E. coli at concentrations of 100 μg/mL .

Research Findings Table

Compound NameTarget PathogenMIC (μg/mL)Activity Type
This compoundStaphylococcus aureus56 ± 0.5Antibacterial
Escherichia coli55 ± 0.5Antibacterial
Candida albicansNot specifiedAntifungal
Other Pyridine DerivativesVariousVariesAntimicrobial

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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